molecular formula C11H12N2O4 B1309195 5-Morpholino-2-nitrobenzaldehyde CAS No. 113259-81-7

5-Morpholino-2-nitrobenzaldehyde

Cat. No.: B1309195
CAS No.: 113259-81-7
M. Wt: 236.22 g/mol
InChI Key: KDPBSDXZXZCLNA-UHFFFAOYSA-N
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Description

5-Morpholino-2-nitrobenzaldehyde: is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . It is characterized by the presence of a morpholine ring and a nitro group attached to a benzaldehyde core. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Morpholino-2-nitrobenzaldehyde typically involves the nitration of 5-morpholinobenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 5-Morpholino-2-nitrobenzaldehyde can undergo reduction reactions to form 5-morpholino-2-aminobenzaldehyde.

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Major Products Formed:

    5-Morpholino-2-aminobenzaldehyde: (from reduction)

    5-Morpholino-2-nitrobenzoic acid: (from oxidation)

  • Various substituted derivatives (from substitution reactions)

Scientific Research Applications

Chemistry: 5-Morpholino-2-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In biological research, this compound is used as a probe to study enzyme activities and protein interactions.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Morpholino-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes. These interactions can lead to the inhibition or activation of specific biochemical pathways . The morpholine ring enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

  • 5-Morpholino-2-aminobenzaldehyde
  • 5-Morpholino-2-nitrobenzoic acid
  • 5-Nitro-2-piperidinobenzaldehyde

Uniqueness: 5-Morpholino-2-nitrobenzaldehyde is unique due to the presence of both a morpholine ring and a nitro group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound in various applications .

Properties

IUPAC Name

5-morpholin-4-yl-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-8-9-7-10(1-2-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPBSDXZXZCLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601285699
Record name 5-(4-Morpholinyl)-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113259-81-7
Record name 5-(4-Morpholinyl)-2-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113259-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Morpholinyl)-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601285699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(3-(1,3-Dioxolan-2-yl)-4-nitrophenyl)morpholine (15.9 g, 56.7 mmol) was dissolved in a mixture of acetone and water (100 mL/100 mL). Then p-toluenesulfonic acid (2.0 g) was added and the mixture was heated to reflux for 4 hours. Ethyl acetate was added and the organic phase was washed with saturated sodium bicarbonate and brine, and then dried over anhydrous sodium sulfate, evaporated to afford the crude product 5-morpholino-2-nitrobenzaldehyde, which was used for the next step without purification.
Name
4-(3-(1,3-Dioxolan-2-yl)-4-nitrophenyl)morpholine
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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